molecular formula C6H8N2O B1390156 2,4-Dimethylpyrimidin-5-ol CAS No. 412003-95-3

2,4-Dimethylpyrimidin-5-ol

Cat. No. B1390156
M. Wt: 124.14 g/mol
InChI Key: NJRAXBYJSOFRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpyrimidin-5-ol is a chemical compound with the CAS Number 412003-95-3 . It has a molecular weight of 124.14 and a linear formula of C6H8N2O .


Synthesis Analysis

A method for the synthesis of 2,4-dimethylpyrimidin-5-ol involves reacting a nitrophenyl compound with N,N-dimethylformamide diethyl acetal .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimidin-5-ol is represented by the linear formula C6H8N2O .


Physical And Chemical Properties Analysis

2,4-Dimethylpyrimidin-5-ol is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Molecular Recognition Processes

Pyrimidines, including 2,4-Dimethylpyrimidin-5-ol, play a crucial role in biology and medicine. Their importance is underscored in the context of molecular recognition processes that are fundamental to drug action, especially for pharmaceuticals containing aminopyrimidine functionality. These processes often involve hydrogen bonding, a key interaction in molecular recognition and drug efficacy (Rajam et al., 2017).

Formation and Stability of Complexes

The fusion of 2,4-Dimethylpyrimidin-5-ol with phenols leads to the formation of stable complexes. These complexes exist due to a system of intermolecular N···H–O hydrogen bonds and are noted for their stability at high temperatures (Erkin et al., 2017).

Synthesis and Biological Activity

The synthesis and structure-activity relationships (SARs) of 2,4-Dimethylpyrimidin-5-ol derivatives have shown their potential as inhibitors in biological systems. For instance, their use in creating ATP-antagonistic cyclin-dependent kinase inhibitors is notable. These compounds have been shown to possess potent inhibitory effects and have implications for antiproliferative and proapoptotic effects in cellular contexts (Wang et al., 2004).

Crystal Structure Analysis

Investigations into the crystal structures of 2,4-Dimethylpyrimidin-5-ol and its derivatives have provided valuable insights into their molecular arrangement and potential for forming robust supramolecular structures. These studies are crucial for understanding the compound's behavior in various chemical environments (Rajam et al., 2018).

Antibacterial and Antifungal Applications

2,4-Dimethylpyrimidin-5-ol derivatives have been studied for their in vitro antibacterial and antifungal activities. Research has shown that certain derivatives can exhibit moderate-to-significant cytotoxic and antibacterial activity, highlighting their potential in developing new antimicrobial agents (Aggarwal et al., 2014).

DNA Interaction Studies

Research involving 2,4-Dimethylpyrimidin-5-ol derivatives has also delved into DNA interaction studies. These studies include DNA cleavage activity, elucidating the nature of interaction with DNA, which can have significant implications in the field of genetics and molecular biology (Atay et al., 2018).

Safety And Hazards

The safety information for 2,4-Dimethylpyrimidin-5-ol includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

properties

IUPAC Name

2,4-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRAXBYJSOFRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663881
Record name 2,4-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyrimidin-5-ol

CAS RN

412003-95-3
Record name 2,4-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylpyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 22-Liter round bottomed flask was charged potassium tert-butoxide (1200 g, 11 mol, 3.5 equiv.) and 1-butanol (2700 mL). The mixture was stirred for 40 mins and then 1-decanethiol (1300 mL, 6.1 mol, 2.0 equiv.) was added. To the resulting slurry was added portionwise, 5-methoxy-2,6-dimethylpyrimidin-1-ium chloride (17, 532 g, 3.05 mol, 1.0 equiv.), using a minimal amount of 1-butanol for rinses as needed. The mixture was heated to 105-110° C. and stirred for 24 hours at this temperature. The mixture was cooled to room temperature and aqueous hydrochloric acid solution (6 N, 2000 mL) was added slowly, maintaining the internal temperature below 35° C. Heptane (2700 mL) was added and the mixture stirred for 10 mins. Stirring was halted and the phases were separated. The upper organic phase was backwashed with additional 6 N HCl solution (1000 mL). The aqueous phases were combined and neutralized by addition of aqueous sodium hydroxide solution (50% w/w, 789 mL) to pH=7-8, then extracted with 2-methyltetrahydrofuran (2×3000 mL) The 2-methyltetrahydrofuran was removed by vacuum distillation and replaced with heptane (3000 mL). The mixture was concentrated to near dryness and heptane (1300 mL was added). The resulting slurry was filtered and the wet cake was washed with heptane (3×400 mL). The cake was dried under vacuum with a nitrogen sweep to afford 2,4-dimethylpyrimidin-5-ol (18, 281 g, 74% yield) as an off-white solid.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step Two
Name
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
Quantity
532 g
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
reactant
Reaction Step Four
Quantity
2700 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1-Butanol (158 mL) was added into the reaction flask which was fitted with a mechanical stirrer, a temperature probe, nitrogen inlet, and distillation equipment. The solvent was cooled to 10-15° C. and potassium t-butoxide (33.7 g, 0.3 mol) was charged in 3 portions maintaining an internal temperature less than 40° C. 1-Dodecanethiol (43.2 mL, 0.18 mol) was added to the resulting suspension, and was agitated at 20-25° C. for 30 min. 1-Dodecanethiol (43.2 mL, 0.18 mol) was added to the suspension and the mixture was stirred at room temperature for an additional 30 min. Next, 5-methoxy-2,6-dimethylpyrimidin-1-ium chloride, 17, (21 g, 0.12 mol) was added in 3 portions with efficient agitation, and the inlet was rinsed with 1-butanol (10 mL). The reaction flask was degassed with vacuum and purged with nitrogen (3×) and then maintained under a nitrogen atmosphere. The reaction mixture was heated to 117˜120° C., and volatile tert-butanol (=30 mL) was collected. Then, the reaction was aged at reflux temperature (120-125° C.) for 20 h (conversion was 99.5%). The reaction mixture was cooled to 10-15° C., and 6 N HCl (90 mL) charged at 10-15° C. Deionized water was added (63 mL), and the reaction was aged for 20 min at room temperature. Heptane (126 mL) was added, agitated for 15 min, and allowed to split for 15 min. The product containing lower aqueous layer was drained to a suitable vessel. The upper organic layer was extracted with a combined solution of water (84 mL), 6 N HCl (21 mL) and MeOH (42 mL). The organic layer was back-extracted with water (42 mL). The aqueous layers were combined, and cooled to 10-15° C. The pH of the aqueous layer was adjusted to 6.8-7.2 with 50% sodium hydroxide (26 mL). Sodium chloride (37.8 g) was added, and the reaction was agitated for 30 min. 2-MeTHF (140 mL) was charged, agitated for 15 min, and allowed to split. The aqueous layer was back-extracted twice with 2-MeTHF (140 mL) with pH adjustment of the aqueous layer after each extraction (0.5 mL of 6 N HCl, desired pH in aqueous layer is 6.8˜7.2). Note: The pH of the aqueous layer went up slightly after each extraction, and it should be adjusted accordingly (with 0.25 mL of 6 N HCl). The organic layers were combined and concentrated at reduced pressure to a minimum stirrable volume maintaining the internal temperature below 40° C. The concentrated solution was dried azeotropically with 2-MeTHF (3×65 mL), and then 2-MeTHF was charged to adjust the final solvent volume to 100 mL (any product on the wall of the reactor should be dissolved). Insoluble inorganic material was filtered off using a sintered glass funnel. The reactor and filter pot were rinsed with 2-MeTHF (40 mL). The filtrate was concentrated under a reduced pressure maintaining the internal temperature below 40° C. to ca. 60 mL of total batch volume. The reaction was next chased with heptane (4×80 mL) and the final batch volume was adjusted to a total volume of 65 mL. Then, the slurry mixture was cooled to 0-5° C. over 30 min, and aged for 1 h at this temperature. The resulting slurry was filtered, and the wet cake was rinsed with pre-cooled (0-5° C.) heptane (63 mL). The wet cake was dried under vacuum with a nitrogen flush at room temperature for 24 h to afford 11.6 g of 2,4-dimethylpyrimidin-5-ol, (18, 78˜85% yield).
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step Two
Quantity
43.2 mL
Type
reactant
Reaction Step Three
Name
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
158 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylpyrimidin-5-ol
Reactant of Route 2
2,4-Dimethylpyrimidin-5-ol
Reactant of Route 3
2,4-Dimethylpyrimidin-5-ol
Reactant of Route 4
2,4-Dimethylpyrimidin-5-ol
Reactant of Route 5
2,4-Dimethylpyrimidin-5-ol
Reactant of Route 6
2,4-Dimethylpyrimidin-5-ol

Citations

For This Compound
2
Citations
Y Yoshida, Y Naoe, T Terauchi, F Ozaki… - Journal of medicinal …, 2015 - ACS Publications
The orexin/hypocretin receptors are a family of G protein-coupled receptors and consist of orexin-1 (OX 1 ) and orexin-2 (OX 2 ) receptor subtypes. Orexin receptors are expressed …
Number of citations: 84 pubs.acs.org
D Hoyer, LH Jacobson - Drugs of the Future, 2018 - access.portico.org
Eisai’s lemborexant, or E-2006, is a dual orexin OX1/OX2 receptor antagonist (DORA) in codevelopment with Purdue Pharma. Functionally, lemborexant is about 10-fold selective for …
Number of citations: 6 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.